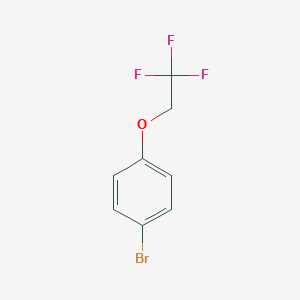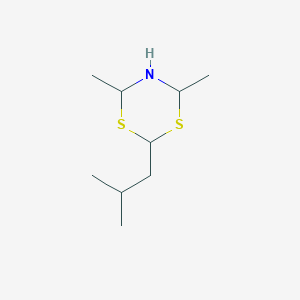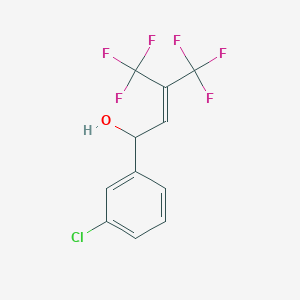
4-Mercapto-N-methyl-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl-substituted triazole with a sulfur-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
化学反応の分析
Types of Reactions: N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, stability, and reactivity.
作用機序
The mechanism of action of N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide can be compared with other triazole derivatives:
Similar Compounds: Other triazole derivatives include 1,2,3-triazole, 1,2,4-triazole, and their various substituted forms.
Uniqueness: The presence of the sulfanylidene group and the specific substitution pattern in N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide gives it unique chemical and biological properties. This makes it distinct from other triazole derivatives and potentially more effective in certain applications.
特性
CAS番号 |
100097-71-0 |
|---|---|
分子式 |
C4H6N4OS |
分子量 |
158.18 g/mol |
IUPAC名 |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-5-3(9)2-4(10)7-8-6-2/h1H3,(H,5,9)(H2,6,7,8,10) |
InChIキー |
QBFQCBHQMZVANE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NNNC1=S |
正規SMILES |
CNC(=O)C1=NNNC1=S |
同義語 |
1H-1,2,3-Triazole-4-carboxamide,5-mercapto-N-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)









